molecular formula C7H5N3O2 B597178 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid CAS No. 1260648-73-4

1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid

Cat. No.: B597178
CAS No.: 1260648-73-4
M. Wt: 163.136
InChI Key: FHDXKEYPUYHMOF-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The compound is of significant interest in medicinal chemistry due to its structural similarity to purine bases, which are essential components of DNA and RNA .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-B]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrazolo[3,4-C]pyridine: A compound with a similar structure but different electronic and steric properties.

    1H-Pyrazolo[4,3-C]pyridine: Another isomer with unique chemical and biological properties.

The uniqueness of this compound lies in its specific fusion pattern and functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDXKEYPUYHMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725528
Record name 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260648-73-4
Record name 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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